

Pivekimab Sunirine stability and formulation issues

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Compound of Interest

Compound Name:	Sunirine
CAS No.:	2058075-35-5
Cat. No.:	B10860453

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Technical Support Center: Pivekimab Sunirine

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Pivekimab **Sunirine**. The following information is curated from publicly available data.

Frequently Asked Questions (FAQs)

Q1: What is Pivekimab **Sunirine** and what is its mechanism of action?

Pivekimab **Sunirine** (formerly IMGN632) is an antibody-drug conjugate (ADC) designed for the treatment of hematological malignancies that express CD123.[1][2][3][4] It is composed of a humanized anti-CD123 monoclonal antibody, a cleavable linker, and a novel DNA-damaging agent, FGN849, as its payload.[5][6] The antibody component of Pivekimab **Sunirine** targets CD123, a protein overexpressed on the surface of various blood cancer cells.[1][7] Upon binding to CD123, the ADC is internalized by the cancer cell. Inside the cell, the linker is cleaved, releasing the potent cytotoxic payload which then alkylates DNA, leading to cell death.[8][9]

Q2: What are the main therapeutic indications for Pivekimab **Sunirine**?

Pivekimab **Sunirine** is being investigated for the treatment of CD123-positive hematologic malignancies.[4] Clinical trials have shown promising results in patients with acute myeloid leukemia (AML) and blastic plasmacytoid dendritic cell neoplasm (BPDCN).[1][3][7] A Biologics License Application (BLA) has been submitted to the FDA for its use in BPDCN.[7][10]

Q3: Are there any known stability or formulation issues with Pivekimab **Sunirine**?

Publicly available information from clinical trial data and manufacturer press releases does not contain specific details regarding the stability profile or formulation of Pivekimab **Sunirine**. As with all antibody-drug conjugates, careful handling and adherence to recommended storage conditions are crucial to maintain the integrity and efficacy of the product. Potential challenges with ADCs in general can include aggregation, payload deconjugation, and degradation of the antibody or linker. Researchers should refer to the manufacturer's specific handling instructions.

Q4: What are the reported adverse events associated with Pivekimab **Sunirine** treatment?

In clinical trials, Pivekimab **Sunirine** has been generally well-tolerated with a manageable safety profile.[9] Common treatment-emergent adverse events (TEAEs) reported include febrile neutropenia, infusion-related reactions, fatigue, and gastrointestinal toxicities such as nausea, diarrhea, and constipation.[10][11][12] Peripheral edema and hypokalemia have also been observed.[10] It is important to note that no cases of capillary-leak syndrome, a known risk with some other CD123-targeting therapies, have been reported with Pivekimab **Sunirine**.[10][11]

Troubleshooting Guide

While specific troubleshooting for Pivekimab **Sunirine** formulation is not publicly available, here are general troubleshooting tips for working with antibody-drug conjugates in a research setting.

Issue	Potential Cause	Recommended Action
Loss of Cytotoxic Activity	Degradation of the payload or linker, deconjugation of the payload.	Ensure proper storage conditions as per manufacturer's instructions. Avoid repeated freeze-thaw cycles. Use appropriate analytical methods (e.g., HPLC, mass spectrometry) to assess ADC integrity.
Inconsistent Results in Cellular Assays	Cell line variability, inconsistent CD123 expression levels, issues with assay protocol.	Regularly verify CD123 expression on target cells using flow cytometry. Optimize cell density, incubation times, and reagent concentrations. Include positive and negative controls in all experiments.
Precipitation or Aggregation	Improper buffer conditions, temperature stress, mechanical stress (e.g., vigorous vortexing).	Handle the ADC solution gently. Use the recommended buffer for dilution and experiments. Visually inspect for particulates before use. If precipitation is observed, do not use.
Difficulty in Reproducing In Vivo Efficacy	Issues with animal model, incorrect dosing or administration, ADC instability in vivo.	Ensure the animal model expresses human CD123 if using a human-specific antibody. Verify the dose calculations and administration route. Monitor for potential immunogenicity against the ADC.

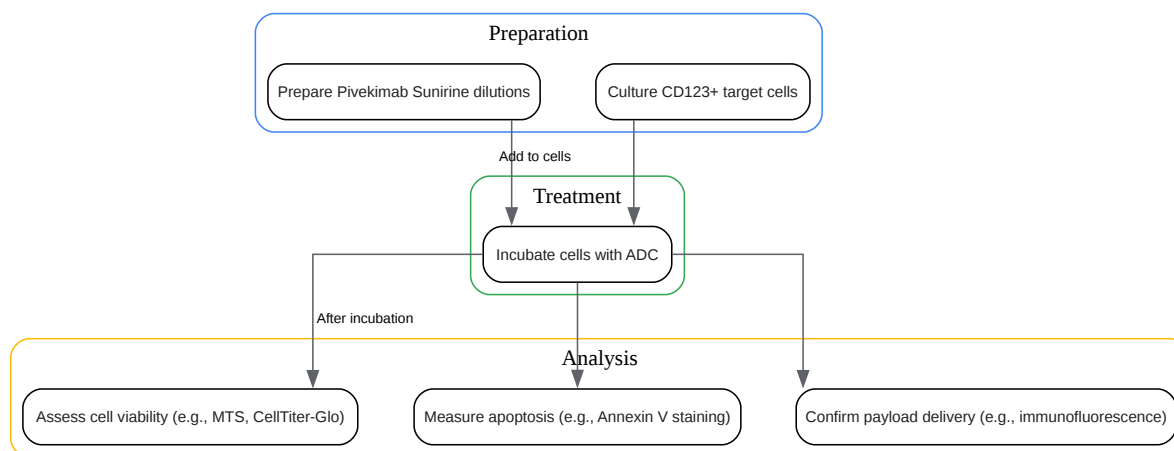
Data Presentation

Summary of Clinical Trial Data

Trial/Indication	Regimen	Key Efficacy Endpoints	Reference
Relapsed/Refractory AML	Pivekimab Sunirine monotherapy	Overall Response Rate (ORR): 21%, Composite Complete Remission (cCR) rate: 17%	[13]
Newly Diagnosed AML	Pivekimab Sunirine + Azacitidine + Venetoclax	cCR rate: 68%, Complete Response (CR) rate: 54%, MRD negativity rate among evaluable patients with cCR: 76%	[9]
First-line de novo BPDCN	Pivekimab Sunirine monotherapy	cCR rate: 75%, ORR: 80%	[10]
Relapsed/Refractory BPDCN	Pivekimab Sunirine monotherapy	cCR rate: 14%, ORR: 35%	[10]

Experimental Protocols & Visualizations

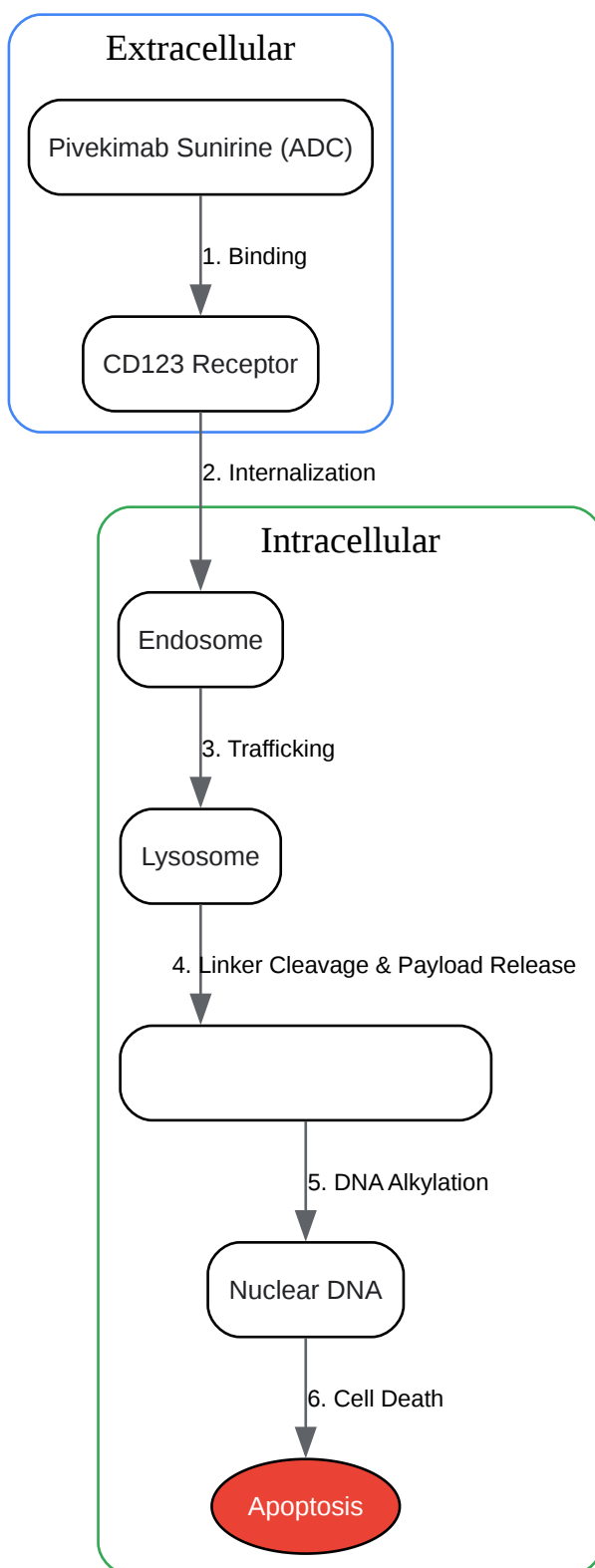
General Workflow for Assessing ADC Activity in vitro



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Caption: General workflow for in vitro assessment of ADC activity.

Mechanism of Action of Pivekimab Sunirine



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Caption: Simplified mechanism of action of Pivekimab **Sunirine**.

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